(2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid
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Overview
Description
(2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in Suzuki-Miyaura coupling reactions This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the reaction mixture to around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
(2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique functional groups.
Biological Research: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 2-(Methylthio)phenylboronic acid
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
Uniqueness
(2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid is unique due to the combination of fluoro, methoxy, and methylthio groups on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C8H10BFO3S |
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Molecular Weight |
216.04 g/mol |
IUPAC Name |
(2-fluoro-4-methoxy-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO3S/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,11-12H,1-2H3 |
InChI Key |
VOSHZIYDPKEABN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)SC)F)(O)O |
Origin of Product |
United States |
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